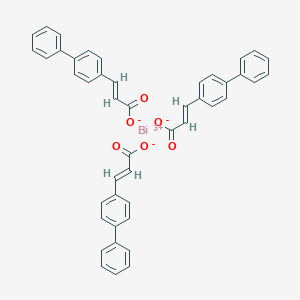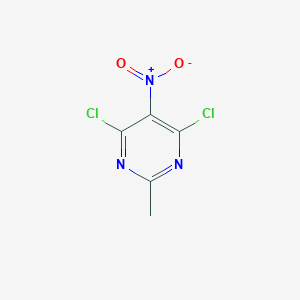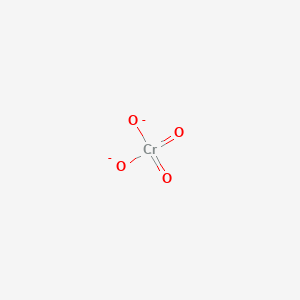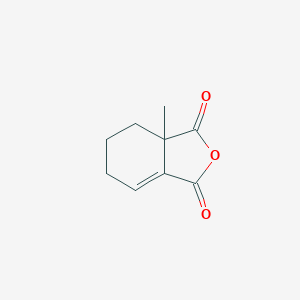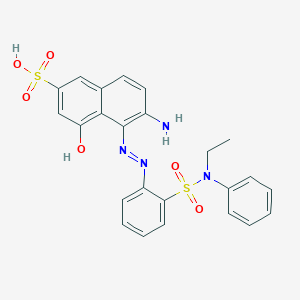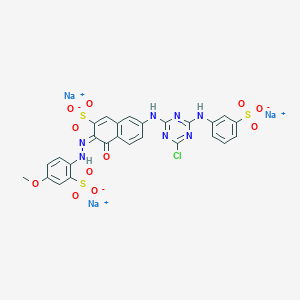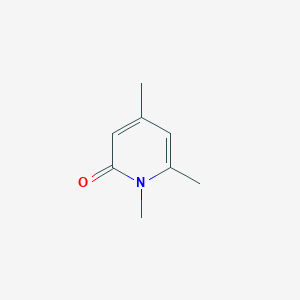
2(1H)-Pyridinone, 1,4,6-trimethyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyridinone, 1,4,6-trimethyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly known as 'Cotinine', which is a metabolite of nicotine. Cotinine has been extensively studied for its potential use in the treatment of various diseases, including Alzheimer's disease, Parkinson's disease, and schizophrenia.
作用機序
The mechanism of action of Cotinine is not completely understood, but it is believed to act on various neurotransmitter systems in the brain, including acetylcholine and dopamine. Cotinine has been shown to increase the levels of acetylcholine in the brain, which is important for cognitive function. It also has been shown to modulate the activity of dopamine receptors in the brain, which is important for the regulation of mood and behavior.
生化学的および生理学的効果
Cotinine has been shown to have several biochemical and physiological effects in animal models. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is important for the growth and survival of neurons. Cotinine has also been shown to reduce the levels of pro-inflammatory cytokines, which are implicated in various inflammatory diseases.
実験室実験の利点と制限
Cotinine has several advantages for use in scientific research. It is a stable compound that can be easily synthesized and purified to high levels of purity. It has also been shown to have low toxicity in animal models, making it a safe compound for use in laboratory experiments. However, one limitation of Cotinine is that it has low solubility in water, which can make it difficult to administer in certain experimental settings.
将来の方向性
There are several future directions for the use of Cotinine in scientific research. One potential direction is the use of Cotinine in the treatment of neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the use of Cotinine in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis. Additionally, further research is needed to fully understand the mechanism of action of Cotinine and its potential therapeutic applications.
合成法
Cotinine can be synthesized through various methods, including the reaction of nicotine with nitrous acid or the reaction of 1,2,3,6-tetrahydropyridine with acetyl chloride. The synthesis of Cotinine is a multi-step process that involves several chemical reactions, and the purity of the final product is critical for its use in scientific research.
科学的研究の応用
Cotinine has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of Alzheimer's disease. Cotinine has also been shown to have anti-inflammatory and antioxidant effects, which make it a potential candidate for the treatment of various inflammatory diseases, including rheumatoid arthritis and multiple sclerosis.
特性
CAS番号 |
15031-89-7 |
|---|---|
製品名 |
2(1H)-Pyridinone, 1,4,6-trimethyl- |
分子式 |
C8H11NO |
分子量 |
137.18 g/mol |
IUPAC名 |
1,4,6-trimethylpyridin-2-one |
InChI |
InChI=1S/C8H11NO/c1-6-4-7(2)9(3)8(10)5-6/h4-5H,1-3H3 |
InChIキー |
OZILNWNVMNXBDY-UHFFFAOYSA-N |
SMILES |
CC1=CC(=O)N(C(=C1)C)C |
正規SMILES |
CC1=CC(=O)N(C(=C1)C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



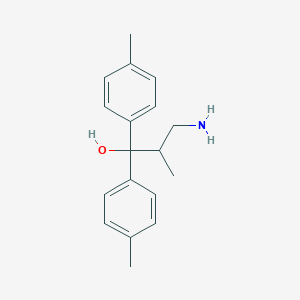
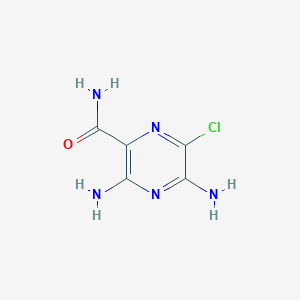
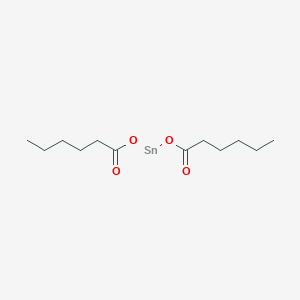
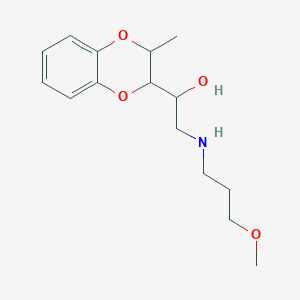
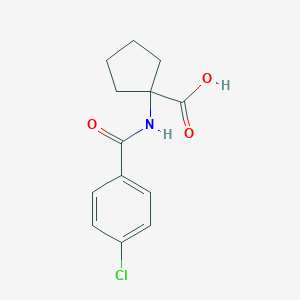
![3-Hydroxy-4-[2-(2-hydroxy-3,5-dimethylphenyl)-2-oxoethyl]-2,6-piperidinedione](/img/structure/B82751.png)
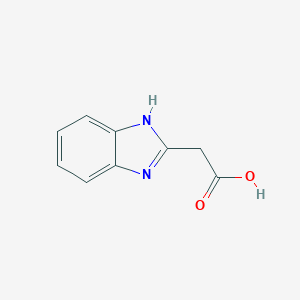
![5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B82755.png)
